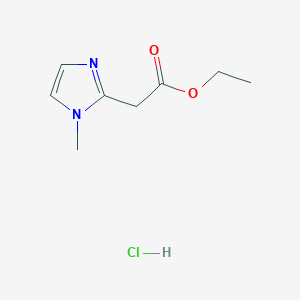
1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-(2-Ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (hereafter referred to as 1-EHP) is an organic compound belonging to the class of pyrazoles. It is a cyclic compound containing a five-membered ring consisting of two nitrogen atoms and three carbon atoms, with one of the carbon atoms being a carbonyl group. 1-EHP is a white crystalline powder and is insoluble in water. It has a molecular weight of 203.25 g/mol and a melting point of 127-129°C.
Applications De Recherche Scientifique
Organic Synthesis and Functionalization
Pyrazole derivatives, such as "1H-pyrazole-3-carboxylic acid," are key intermediates in organic synthesis, offering diverse functionalization pathways. Yıldırım and Kandemirli (2006) explored the reactions of 1H-pyrazole-3-carboxylic acid derivatives with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating the compound's versatility in creating a range of functionalized molecules with potential biological activities. This study highlights the compound's utility in synthesizing novel organic molecules with defined structural properties (Yıldırım & Kandemirli, 2006).
Material Science Applications
In material science, pyrazole derivatives have been utilized for the development of novel materials with specific properties. For instance, Feng et al. (2016) reported on the synthesis of transition metal complexes with pyrazolecarboxylic ligands that demonstrated highly intense electrochemiluminescence (ECL), suggesting potential applications in sensors and optoelectronic devices. These findings indicate the potential of pyrazole derivatives in contributing to the advancement of materials with desirable electrochemical and luminescent properties (Feng et al., 2016).
Propriétés
IUPAC Name |
1-(2-ethylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-8-5-3-4-6-9(8)14-7-10(15)11(13-14)12(16)17/h3-7,15H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTCTQOJUBWBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)

![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)


![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)
